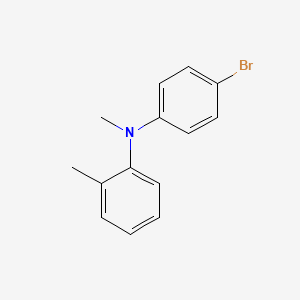![molecular formula C19H29N3O4 B13929681 4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with bis-(2-hydroxyethyl)amino groups and a butyric acid isopropyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of bis-(2-hydroxyethyl)amino groups: This step involves the reaction of the benzimidazole intermediate with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired bis-(2-hydroxyethyl)amino substituents.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying enzyme interactions or as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications. The bis-(2-hydroxyethyl)amino groups may facilitate binding to specific enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bendamustine: A related compound with a similar benzimidazole core but different substituents.
Ethyl 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate: Another ester derivative with ethyl instead of isopropyl ester.
Uniqueness
4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid isopropyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H29N3O4 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H29N3O4/c1-14(2)26-19(25)6-4-5-18-20-16-13-15(7-8-17(16)21(18)3)22(9-11-23)10-12-24/h7-8,13-14,23-24H,4-6,9-12H2,1-3H3 |
Clave InChI |
HQWPNRZLUGDZIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)




![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)



![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
